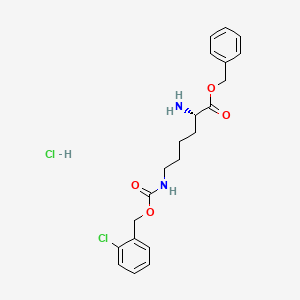

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

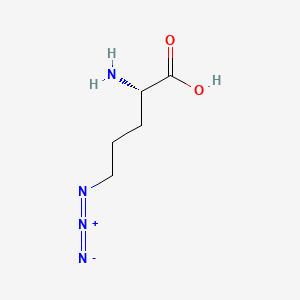

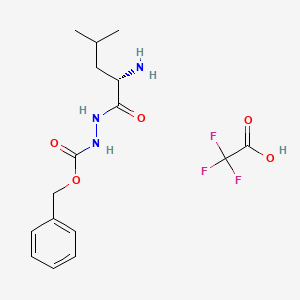

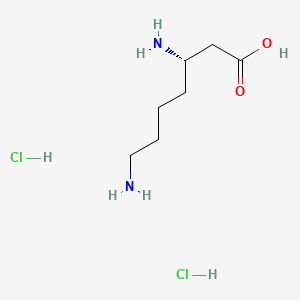

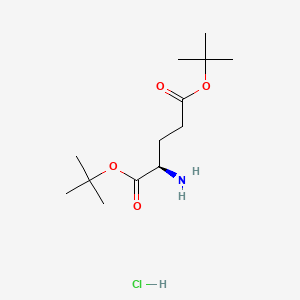

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride, also known as (R)-DBAP-HCl, is a synthetic compound that has been widely used in scientific research in recent years. It is a chiral compound with a chiral center at the 2-position of the aminopentanedioate moiety, and has been the subject of numerous studies due to its useful properties.

Applications De Recherche Scientifique

1. Pharmacology: Targeting Acute Myeloid Leukemia

Summary of Application

This compound has been used in pharmacological research to target acute myeloid leukemia (AML) by inducing thymidine depletion and replication stress .

Methods of Application:

Results:

- Comet Tail Moment: Quantitative analysis of DNA damage was performed, measuring comet tail moment for 200 cells per condition .

2. Medicinal Chemistry: FXR Antagonist for NASH Therapy

Summary of Application

The compound is involved in the structure optimization of derivatives for potent FXR antagonist/modulator for nonalcoholic steatohepatitis (NASH) therapy .

Methods of Application:

Results:

- Liver Health Improvement: Effective inhibition of lipid accumulation and prevention of liver fibrosis in test subjects .

4. Biochemistry: Protein Extraction and Purification

Summary of Application

The compound is utilized in the extraction and purification of proteins for biochemical analysis .

Methods of Application:

Results:

5. Molecular Biology: DNA Damage Assessment

Summary of Application

It is used in molecular biology to assess DNA damage through comet assay techniques .

Methods of Application:

Results:

- DNA Damage Quantification: Accurate quantification of DNA damage in cells treated with various compounds .

6. Chemical Synthesis: Intermediate Compound Production

Summary of Application

®-Di-tert-butyl 2-aminopentanedioate hydrochloride serves as an intermediate in the synthesis of complex chemical compounds .

Methods of Application:

Results:

Propriétés

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718556 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | |

CAS RN |

172793-31-6 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.